molecular formula C18H20N4OS B2937174 N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide CAS No. 1333950-95-0

N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide

Cat. No. B2937174
CAS RN: 1333950-95-0
M. Wt: 340.45
InChI Key: NHKRXTKYEHSMED-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer treatment.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide has been extensively studied in preclinical models of cancer. It has shown efficacy against a wide range of cancer types, including breast, lung, and colon cancer. In addition, N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide has been shown to be effective against cancer cells that have developed resistance to other treatments, making it a promising candidate for combination therapy.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation, survival, and migration. By inhibiting MELK, N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide has been shown to induce cell death in cancer cells while sparing normal cells. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide has been shown to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide in lab experiments is its specificity for MELK. This allows researchers to study the role of MELK in cancer without affecting other cellular processes. However, one limitation of using N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide. One possibility is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more soluble analogs of N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide that can be administered more easily in vivo. In addition, further studies are needed to determine the safety and efficacy of N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide in humans. Finally, N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide could be used in combination with other treatments to improve its efficacy and reduce the risk of resistance.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide was first synthesized by scientists at the Cancer Research UK Manchester Institute in 2010. The synthesis process involves several steps, including the reaction of 1-cyanocyclopentene with 3-(4-methyl-1,3-thiazol-2-yl)aniline to form a key intermediate, which is then reacted with chloroacetyl chloride to produce N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[3-(4-methyl-1,3-thiazol-2-yl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13-11-24-17(21-13)14-5-4-6-15(9-14)20-10-16(23)22-18(12-19)7-2-3-8-18/h4-6,9,11,20H,2-3,7-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKRXTKYEHSMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)NCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide

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